N-(3-Amino-4-methoxyphenyl)acetamide
Overview
Description
N-(3-Amino-4-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H12N2O2 . It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with an acetamide group (-CONH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide typically involves the acylation of 3-amino-4-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Reaction Scheme: [ \text{3-Amino-4-methoxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-Amino-4-methoxyphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
N-(3-Amino-4-methoxyphenyl)acetamide can be compared with other similar compounds such as:
- N-(4-Amino-3-methoxyphenyl)acetamide
- N-(3-Amino-4-methylphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
Uniqueness: The specific positioning of these functional groups can significantly influence the compound’s physical and chemical properties .
Properties
IUPAC Name |
N-(3-amino-4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWQCBCAGCEWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027620 | |
Record name | 3'-Amino-4'-methoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-47-9 | |
Record name | N-(3-Amino-4-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6375-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-amino-4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(3-amino-4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3'-Amino-4'-methoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-amino-4'-methoxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3′-Amino-4′-methoxyacetanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSR7TUQ7VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the industrial significance of N-(3-Amino-4-methoxyphenyl)acetamide and how is it currently produced?
A1: this compound serves as a crucial intermediate in the production of azo disperse dyes. [, ] Currently, the industrial production of this compound relies on the reduction of N-(3-nitro-4-methoxyphenyl)acetamide using iron powder. [, ]
Q2: What alternative method for synthesizing this compound is being explored and what are its advantages?
A2: Researchers are investigating a "greener" approach for synthesizing this compound using catalytic hydrogenation. [, ] This method utilizes a novel palladium on carbon (Pd/C) catalyst and offers several advantages over traditional methods. It demonstrates high activity, high selectivity for the desired product, and good stability. [, ] Additionally, by conducting the reaction in methanol or water with a small amount of base, the hydrolysis of both the reactant (N-(3-nitro-4-methoxyphenyl)acetamide) and the product (this compound) can be minimized, leading to a product selectivity of 99.3%. [, ]
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